3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid
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Overview
Description
3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . This compound is characterized by the presence of hydroxyl, methoxy, and dimethyl groups attached to a butanoic acid backbone. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by hydroxylation and methoxylation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .
Scientific Research Applications
3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-3,3-dimethylbutanoic acid:
4-Hydroxy-2,3-dimethylbutanoic acid: Another structurally related compound, differing in the position of the hydroxyl and methoxy groups.
Uniqueness
3-Hydroxy-4-methoxy-2,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H14O4 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-hydroxy-4-methoxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H14O4/c1-5(6(8)9)7(2,10)4-11-3/h5,10H,4H2,1-3H3,(H,8,9) |
InChI Key |
ZJORWRSUVPTNND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(COC)O |
Origin of Product |
United States |
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